pKa and Basicity: 2-Methoxyquinoxaline Exhibits Significantly Lower Basicity than 2-Hydroxy and 2-Amino Derivatives
The predicted acid dissociation constant (pKa) of 2-methoxyquinoxaline is 0.55 ± 0.28 , which is markedly lower than the pKa values reported for other 2-substituted quinoxalines. For comparison, 2-hydroxyquinoxaline (quinoxalin-2-one) exhibits a pKa of approximately 8.5-9.0 due to its cyclic amide structure [1], while 2-aminoquinoxaline derivatives typically have pKa values in the range of 3-5 [2]. This 8-9 unit difference in pKa translates to a >100-million-fold difference in proton affinity, indicating that 2-methoxyquinoxaline will remain predominantly unprotonated under physiological conditions (pH 7.4), whereas 2-hydroxyquinoxaline will exist primarily in its anionic or neutral oxo form. This fundamental difference in ionization state critically affects solubility, membrane permeability, and target binding interactions.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 0.55 ± 0.28 (predicted) |
| Comparator Or Baseline | 2-Hydroxyquinoxaline: pKa ≈ 8.5-9.0; 2-Aminoquinoxaline derivatives: pKa ≈ 3-5 |
| Quantified Difference | ΔpKa ≈ 8-9 units vs. 2-hydroxy; ΔpKa ≈ 2.5-4.5 units vs. 2-amino derivatives |
| Conditions | Predicted values (ChemicalBook); literature values for comparators from spectroscopic studies |
Why This Matters
For procurement decisions, the dramatic difference in ionization state at physiological pH means that 2-methoxyquinoxaline cannot substitute for 2-hydroxyquinoxaline in assays or formulations where ionization-dependent properties (e.g., solubility, passive membrane diffusion, target engagement) are critical.
- [1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (1999). Solvatochromism and prototropic reactions of 2-quinoxalinone. 55(1), 179-188. View Source
- [2] Kaganskii, G. G., Dvoryantseva, G. G., et al. (1970). UV spectra and basicity constants of 2-substituted quinoxalines. Chemistry of Heterocyclic Compounds, 6(5), 650-654. View Source
